molecular formula C20H13ClFN7O2 B6555116 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040639-75-5

6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6555116
CAS No.: 1040639-75-5
M. Wt: 437.8 g/mol
InChI Key: MOLXHINKEZVIDZ-UHFFFAOYSA-N
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Description

This compound is a triazolopyrimidinone derivative characterized by a fused bicyclic core structure. Key structural features include:

  • Triazolopyrimidinone scaffold: A [1,2,3]triazolo[4,5-d]pyrimidin-7-one core, which combines a triazole ring fused with a pyrimidinone moiety.
  • Substituents: A 3-(4-chlorophenyl)-1,2,4-oxadiazole group linked via a methylene (–CH2–) bridge at position 4. The oxadiazole ring enhances metabolic stability and serves as a bioisostere for ester or amide groups .
  • Molecular formula: C20H13ClFN7O2 (MW: 437.8 g/mol) .

Properties

IUPAC Name

6-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN7O2/c21-14-6-4-13(5-7-14)18-24-16(31-26-18)10-28-11-23-19-17(20(28)30)25-27-29(19)9-12-2-1-3-15(22)8-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLXHINKEZVIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article presents a detailed overview of the biological properties of this compound, including its synthesis, antimicrobial activity, and potential therapeutic applications.

Synthesis

The synthesis of the target compound involves the condensation reactions of various precursors, specifically focusing on the incorporation of oxadiazole and triazole moieties. The synthetic pathway typically includes the following steps:

  • Formation of Oxadiazole Ring : The initial step involves synthesizing the oxadiazole derivative from appropriate phenolic compounds.
  • Triazole Formation : Subsequent reactions lead to the formation of the triazole ring through cyclization processes.
  • Methylation and Substitution : Finally, methyl groups are introduced to complete the structure.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of bacterial strains. Studies have shown that it exhibits moderate to strong antibacterial effects against pathogens such as Staphylococcus aureus, Salmonella typhi, and Bacillus subtilis. The results from various assays indicate:

Bacterial Strain Activity Level
Staphylococcus aureusStrong
Salmonella typhiModerate
Bacillus subtilisModerate
Escherichia coliWeak

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Molecular docking studies have indicated favorable interactions with key enzymes involved in these processes.

Case Study 1: Antimicrobial Efficacy

A recent study conducted by researchers at [source] focused on the antimicrobial efficacy of similar oxadiazole derivatives. The study revealed that modifications in the substituents significantly influenced the antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation explored the SAR of triazole derivatives. This study highlighted that compounds with specific substitutions on the triazole ring showed improved potency against various microbial strains. The findings suggest that further optimization could lead to more effective derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related triazolopyrimidinone and oxadiazole-containing derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound [1,2,3]Triazolo[4,5-d]pyrimidin-7-one 3-(4-Cl-Ph)-1,2,4-oxadiazole-CH2; 3-F-Ph-CH2 437.8 Enhanced metabolic stability; potential kinase/PDE inhibition
Compound 32 () [1,2,4]Triazolo[1,5-a]pyrimidin-7(4H)-one 3-Cl-benzyl; hexyl chain 414.9 Synthesized via BMIM-PF6 ionic liquid; possible anti-inflammatory activity
3-(3-Cl-benzyl)-6-(4-EtO-Ph-oxadiazole-CH2) analog () [1,2,3]Triazolo[4,5-d]pyrimidin-7-one 3-Cl-benzyl; 4-EtO-Ph-oxadiazole-CH2 463.9 Higher lipophilicity (logP ~4.2); improved solubility in organic solvents
Celecoxib analog () Triazolo-thiadiazine 2,6-diCl-Ph; 3-Me-pyrazole 456.3 COX-2 inhibition (IC50: 0.05 µM); improved pharmacokinetics vs. celecoxib
Thiazolo[4,5-d]pyrimidine (Compound 19, ) Thiazolo[4,5-d]pyrimidine Coumarin; thioxo group 586.6 UV-absorbing properties; potential antimicrobial activity

Key Observations :

Structural Diversity :

  • The target compound distinguishes itself with a fluorophenylmethyl group, which is absent in analogs like Compound 32 () and the celecoxib-like triazolo-thiadiazine (). Fluorine’s electronegativity may enhance binding to hydrophobic pockets in enzymes .
  • Oxadiazole vs. Thiazole : The target’s oxadiazole group () offers greater metabolic resistance compared to the thioxo-thiazole in Compound 19 (), which is prone to oxidation .

Physicochemical Properties :

  • Lipophilicity : The target compound (logP estimated ~3.8) is less lipophilic than the ethoxy-substituted analog (logP ~4.2, ) but more than Compound 32 (logP ~3.5, ). This balance may optimize membrane permeability and solubility .
  • Molecular Weight : At 437.8 g/mol, the target falls within the acceptable range for drug-like molecules (≤500 g/mol), unlike the bulkier thiazolo-pyrimidine derivative (586.6 g/mol, ), which may face bioavailability challenges .

Synthetic Routes: The target compound’s synthesis likely involves Mitsunobu or nucleophilic substitution to attach the oxadiazole and fluorophenyl groups, similar to methods in (BMIM-PF6-mediated coupling) and (Cs2CO3-assisted alkylation) . In contrast, the thiazolo-pyrimidine derivative () requires microwave-assisted cyclization, highlighting the influence of substituents on reaction conditions .

Biological Implications: The triazolopyrimidinone core is associated with kinase inhibition (e.g., PDEs, CDKs), while the oxadiazole moiety may confer anti-inflammatory or antimicrobial activity . Compared to the celecoxib analog (), the target lacks a sulfonamide group critical for COX-2 binding, suggesting divergent therapeutic targets .

Preparation Methods

Synthesis of the 3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-ylmethyl Intermediate

The oxadiazole ring is synthesized via cyclization of 4-chlorobenzamide derivatives. A representative protocol involves:

  • Hydrazide Formation : 4-Chlorobenzoic acid is treated with hydrazine hydrate in ethanol under reflux for 6–8 hours to yield 4-chlorobenzohydrazide .

  • Cyclocondensation : The hydrazide reacts with a nitrile source (e.g., cyanogen bromide) in dichloromethane at 0–5°C for 12 hours, forming 3-(4-chlorophenyl)-1,2,4-oxadiazole .

  • Methylation : The oxadiazole is functionalized with a methylene group using bromoacetic acid in the presence of potassium carbonate, producing 5-(bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole .

Key Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
1NH₂NH₂·H₂OEthanolReflux8 h85%
2BrCNCH₂Cl₂0–5°C12 h78%
3BrCH₂COOHDMF80°C4 h65%

Preparation of the 3-[(3-Fluorophenyl)methyl]Triazolo[4,5-d]Pyrimidin-7-one Core

The triazolopyrimidine scaffold is assembled through cyclocondensation and functionalization:

  • Pyrimidine Amination : 4,6-Dichloropyrimidin-5-amine reacts with 3-fluorobenzylamine in ethanol at 50°C for 48 hours, yielding 4-chloro-6-(3-fluorobenzylamino)pyrimidin-5-amine .

  • Triazole Ring Formation : Sodium nitrite in acetic acid at 0–5°C induces cyclization, forming 3-[(3-fluorophenyl)methyl]-3H- triazolo[4,5-d]pyrimidin-7(6H)-one .

Optimized Parameters :

  • Cyclization Catalyst : Acetic acid enhances protonation of the diazo intermediate.

  • Temperature Control : Maintaining 0–5°C prevents side reactions during nitrite addition .

Coupling of Oxadiazole and Triazolopyrimidine Moieties

The final step involves conjugating the oxadiazolemethyl group to the triazolopyrimidine core:

  • Nucleophilic Substitution : 5-(Bromomethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole reacts with the triazolopyrimidine’s secondary amine in dry THF using sodium hydride as a base .

  • Reaction Monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) confirms completion after 6–8 hours at 60°C .

Yield Enhancement Strategies :

  • Solvent Choice : Anhydrous THF minimizes hydrolysis of the bromomethyl intermediate.

  • Base Selection : Sodium hydride deprotonates the amine efficiently without degrading the oxadiazole .

Purification and Characterization

  • Column Chromatography : Silica gel elution with gradient ethyl acetate/hexane (10–40%) isolates the target compound .

  • Spectroscopic Validation :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.85–7.40 (m, 8H, aromatic), 5.32 (s, 2H, CH₂-oxadiazole), 4.65 (s, 2H, CH₂-fluorophenyl) .

    • HRMS : m/z calculated for C₂₂H₁₄ClFN₆O₂ [M+H]⁺: 489.0821; found: 489.0818 .

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Coupling Methods

MethodCatalystSolventTemperatureYield
Nucleophilic SubstitutionNaHTHF60°C72%
Mitsunobu ReactionDIAD/TPPDCMRT58%
Ullmann CouplingCuIDMF100°C41%

Nucleophilic substitution outperforms alternatives due to milder conditions and higher functional group tolerance .

Challenges and Mitigation Strategies

  • Oxadiazole Hydrolysis : Moisture-sensitive intermediates require strict anhydrous conditions .

  • Regioselectivity in Cyclization : Controlled nitrite addition ensures selective triazole ring formation .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing the triazolopyrimidine core of this compound?

  • Methodological Answer : The synthesis involves sequential cyclization and functionalization steps. For analogous triazolopyrimidine derivatives, the oxadiazole ring is typically formed via condensation of amidoximes with carboxylic acid derivatives under reflux in anhydrous solvents like THF or DMF (60–80°C, 12–24 hours). The triazole-pyrimidine core is then constructed using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of hydrazine precursors. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol .
  • Critical Parameter : Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-functionalization of intermediates.

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR spectroscopy to verify substituent positions and aromatic proton environments (e.g., distinguishing 3-fluorophenyl methyl protons at δ 4.8–5.2 ppm).
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ or [M+Na]+ peaks).
  • Elemental analysis to validate purity (>95%) and stoichiometry (C, H, N content within ±0.4% of theoretical values) .
    • Advanced Tip : For ambiguous NOE (nuclear Overhauser effect) signals, employ 2D-COSY or HSQC to resolve overlapping peaks.

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Utilize in silico tools like SwissADME to estimate:

  • Lipophilicity (logP values via XLOGP3 algorithm).
  • Solubility (ESOL or Ali solubility models).
  • Drug-likeness (Lipinski’s Rule of Five, bioavailability radar).
    Comparative analysis with reference drugs (e.g., celecoxib) can highlight deviations in metabolic stability or membrane permeability .
    • Data Contradiction : Discrepancies between predicted and experimental logP values may arise from intramolecular hydrogen bonding not modeled in silico. Validate with shake-flask assays.

Q. What strategies resolve crystallographic ambiguities in the oxadiazole-triazole moiety during X-ray refinement?

  • Methodological Answer :

  • SHELXL Refinement : Apply restraints to bond lengths/angles in the oxadiazole ring (C–O–N bonds ~1.36 Å) to mitigate thermal motion artifacts.
  • Twinning Analysis : Use PLATON’s TWIN tool if unit cell metrics suggest pseudosymmetry (common in fused heterocycles).
  • Hirshfeld Surface Analysis : Map close contacts to identify π-stacking or halogen bonding influencing disorder .
    • Case Study : For a similar triazolopyrimidine, disorder in the 4-chlorophenyl group was resolved by refining two conformers with 60:40 occupancy .

Q. How to design a structure-activity relationship (SAR) study for fluorophenyl derivatives of this compound?

  • Methodological Answer :

  • Variation : Synthesize analogs with substituents at the 3-fluorophenyl (e.g., Cl, CF3, OCH3) and 4-chlorophenyl positions.
  • Assays : Test against target enzymes (e.g., kinases, PDE inhibitors) using fluorescence polarization or SPR (surface plasmon resonance).
  • Data Analysis : Correlate IC50 values with Hammett σ constants or steric parameters (Taft) to quantify electronic/steric effects .
    • Contradiction Alert : Fluorine’s electronegativity may enhance binding but reduce solubility; balance via logD optimization.

Q. What analytical approaches validate batch-to-batch consistency in large-scale synthesis?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to quantify impurities (<0.5% area).
  • DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) ensure polymorphic consistency (melting point ±2°C).
  • NMR Lot Comparison : Overlay 1H NMR spectra (500 MHz, DMSO-d6) to detect trace solvent residues or degradation products .

Data Contradiction Resolution

Q. How to address discrepancies in reported synthetic yields for oxadiazole intermediates?

  • Root Cause : Yield variations (e.g., 45% vs. 68%) may stem from:

  • Catalyst Purity : Cu(I) catalysts degrade if stored improperly; use freshly prepared CuI.
  • Solvent Drying : Anhydrous DMF (H2O <50 ppm) is critical for oxadiazole cyclization.
    • Mitigation : Replicate reactions under inert atmosphere (N2/Ar) and compare with literature protocols .

Q. Why do biological activity assays show conflicting IC50 values across studies?

  • Hypothesis : Variations in assay conditions (e.g., ATP concentration in kinase assays) or cell line drift (e.g., HeLa vs. HEK293).
  • Resolution : Standardize protocols (e.g., IC50 determination via 10-dose, 3-replicate format) and cross-validate with a reference inhibitor (e.g., staurosporine) .

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